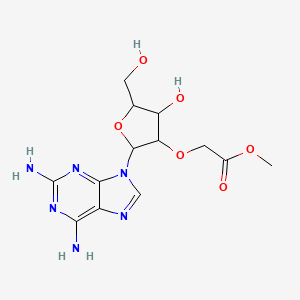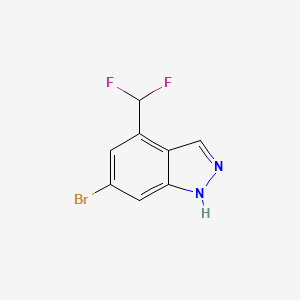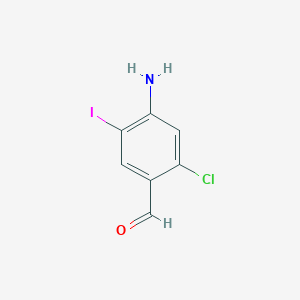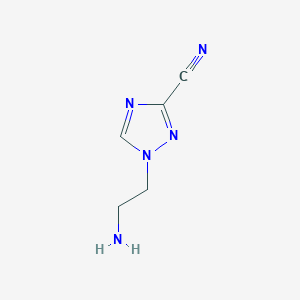
5'-O-Trityl-3'-O-mesylthymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Trityl-3’-O-mesylthymidine: is a modified nucleoside derivative of thymidine. It is characterized by the presence of a trityl group at the 5’-hydroxyl position and a mesyl group at the 3’-hydroxyl position. These modifications make it a valuable intermediate in the synthesis of various nucleoside analogs and other biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Trityl-3’-O-mesylthymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a trityl group, followed by the mesylation of the 3’-hydroxyl group. The general steps are as follows:
Protection of the 5’-Hydroxyl Group: Thymidine is reacted with trityl chloride in the presence of a base such as pyridine to form 5’-O-tritylthymidine.
Mesylation of the 3’-Hydroxyl Group: The 5’-O-tritylthymidine is then treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine to yield 5’-O-Trityl-3’-O-mesylthymidine.
Industrial Production Methods
Industrial production methods for 5’-O-Trityl-3’-O-mesylthymidine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-Trityl-3’-O-mesylthymidine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The trityl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as triethylamine or sodium hydride.
Deprotection Reactions: Trityl deprotection is usually carried out using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thymidine derivatives can be formed.
Deprotected Products: Removal of the trityl group yields 3’-O-mesylthymidine.
Applications De Recherche Scientifique
5’-O-Trityl-3’-O-mesylthymidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various nucleoside analogs and other complex molecules.
Biology: It is used in the study of nucleic acid interactions and modifications.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
Mécanisme D'action
The mechanism of action of 5’-O-Trityl-3’-O-mesylthymidine primarily involves its role as an intermediate in chemical synthesis. The trityl and mesyl groups serve as protective groups that can be selectively removed or substituted to yield desired products. These modifications allow for the precise control of chemical reactions and the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-Tritylthymidine: Similar to 5’-O-Trityl-3’-O-mesylthymidine but lacks the mesyl group.
3’-O-Mesylthymidine: Similar but lacks the trityl group.
5’-O-Trityl-3’-O-benzylthymidine: Similar but has a benzyl group instead of a mesyl group.
Uniqueness
5’-O-Trityl-3’-O-mesylthymidine is unique due to the presence of both trityl and mesyl groups, which provide dual protection and reactivity. This dual functionality makes it a versatile intermediate in the synthesis of various nucleoside analogs and other biologically active compounds .
Propriétés
Numéro CAS |
42214-24-4 |
|---|---|
Formule moléculaire |
C30H30N2O7S |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C30H30N2O7S/c1-21-19-32(29(34)31-28(21)33)27-18-25(39-40(2,35)36)26(38-27)20-37-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19,25-27H,18,20H2,1-2H3,(H,31,33,34) |
Clé InChI |
NLAIOTWSOVURMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12101393.png)



![3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B12101430.png)




![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)
![N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B12101457.png)


